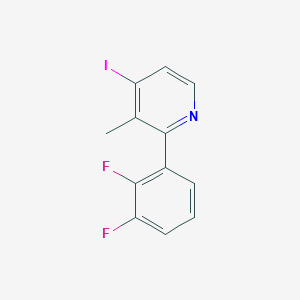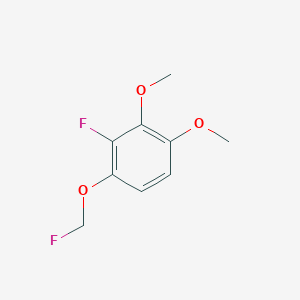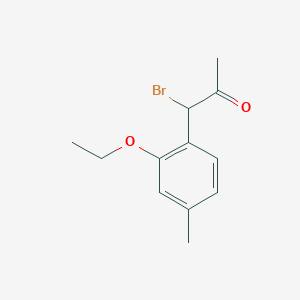
4-Methyl-3-hydroxyphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-4-methylbenzaldehyde and amino acids. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-hydroxy-4-methylbenzaldehyde, while nitration of the aromatic ring could produce 3-nitro-4-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
The presence of both the hydroxyl and methyl groups on the phenyl ring of (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid distinguishes it from other similar compounds
Propiedades
Número CAS |
17028-04-5 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m0/s1 |
Clave InChI |
XPQWRBDSYUTCDD-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)





![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)


![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
